molecular formula C14H18O3S B3834441 methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate

methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate

Cat. No. B3834441
M. Wt: 266.36 g/mol
InChI Key: RDMNHXZACLTULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate, also known as MBOPTP, is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various biochemical and physiological applications, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate has also been found to inhibit the activity of various cancer-related proteins, such as STAT3 and NF-kB.
Biochemical and Physiological Effects:
methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate has been found to improve cognitive function and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

Methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been extensively studied, and its mechanism of action is well-understood. However, one limitation of methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate is that it may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate. One potential direction is the development of methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate-based drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate and its potential side effects. Finally, the synthesis of methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate analogs may lead to the development of more potent and selective compounds.

Scientific Research Applications

Methyl 5-(4-oxo-4,5,6,7-tetrahydro-1-benzothien-2-yl)pentanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-17-14(16)8-3-2-5-10-9-11-12(15)6-4-7-13(11)18-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMNHXZACLTULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC1=CC2=C(S1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(4-oxo-6,7-dihydro-5H-1-benzothiophen-2-yl)pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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